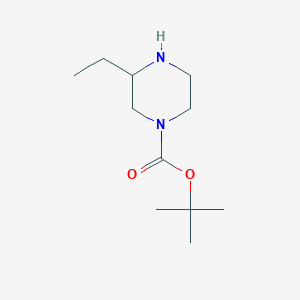

叔丁基3-乙基哌嗪-1-羧酸酯

描述

Tert-Butyl 3-Ethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 . It is also known by its IUPAC name tert-butyl 3-ethyl-1-piperazinecarboxylate .

Molecular Structure Analysis

The InChI code for tert-Butyl 3-Ethylpiperazine-1-carboxylate is 1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Tert-Butyl 3-Ethylpiperazine-1-carboxylate has a molecular weight of 214.31 . The compound is very soluble, with a solubility of 3.06 mg/ml .科学研究应用

Medicinal Chemistry: Drug Design and Development

N-Boc-3-Ethylpiperazine is a valuable building block in medicinal chemistry due to its piperazine core, a prevalent motif in pharmaceuticals. Piperazines are the third most common nitrogen heterocycle in drug discovery . They are found in various pharmacological agents with properties such as anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant . The Boc (tert-butoxycarbonyl) group in N-Boc-3-Ethylpiperazine serves as a protective group that can be removed under mild acidic conditions, allowing for further functionalization of the molecule in drug synthesis.

C–H Functionalization

Recent advances in synthetic chemistry have highlighted the importance of C–H functionalization, a method that allows for the direct modification of carbon-hydrogen bonds in organic molecules. N-Boc-3-Ethylpiperazine can undergo C–H functionalization to introduce various substituents onto the piperazine ring, expanding its utility in creating diverse and complex drug molecules .

Synthesis of Blockbuster Drugs

Piperazine derivatives are key components in several blockbuster drugs, such as Imatinib (marketed as Gleevec) and Sildenafil (sold as Viagra) . N-Boc-3-Ethylpiperazine can be used to synthesize analogs of these drugs, potentially leading to the development of new therapeutic agents with improved efficacy and safety profiles.

Pharmacokinetics and Pharmacodynamics

The presence of the ethyl group and the piperazine ring in N-Boc-3-Ethylpiperazine can influence the pharmacokinetic and pharmacodynamic properties of drug candidates. These structural features can enhance water solubility, bioavailability, and the ability to interact with biological receptors through hydrogen bonding .

Heterocyclic Chemistry

In heterocyclic chemistry, N-Boc-3-Ethylpiperazine is used to introduce a six-membered ring containing two nitrogen atoms into larger molecular frameworks. This can significantly alter the three-dimensional geometry and electronic properties of the molecules, which is crucial for the discovery of new compounds with unique biological activities .

Photoredox Catalysis

N-Boc-3-Ethylpiperazine can participate in photoredox catalysis, a process that uses light to activate a photocatalyst, which in turn can catalyze a chemical reaction. This method is particularly useful for creating carbon-nitrogen bonds, which are fundamental in constructing piperazine-containing drug molecules .

安全和危害

作用机制

Target of Action

It’s worth noting that piperazine derivatives, in general, have been found to interact with gaba receptors

Mode of Action

The exact mode of action of N-Boc-3-Ethylpiperazine is currently unknown due to the lack of specific studies on this compound . Piperazine compounds are known to bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Given the potential interaction with gaba receptors, it’s plausible that it may influence pathways related to neurotransmission .

Result of Action

Based on the known effects of piperazine compounds, it could potentially cause changes in nerve function due to its interaction with gaba receptors .

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .

属性

IUPAC Name |

tert-butyl 3-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJOJUNLMJMJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623505 | |

| Record name | tert-Butyl 3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-Ethylpiperazine-1-carboxylate | |

CAS RN |

438049-35-5 | |

| Record name | tert-Butyl 3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

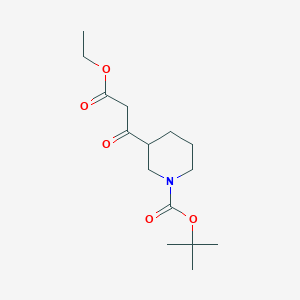

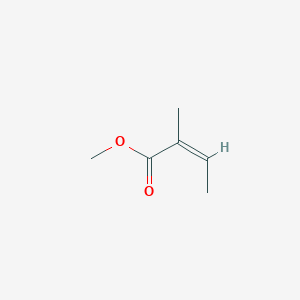

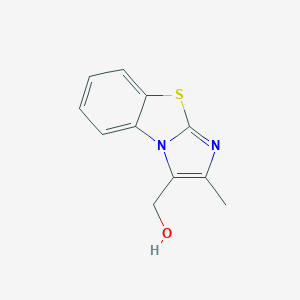

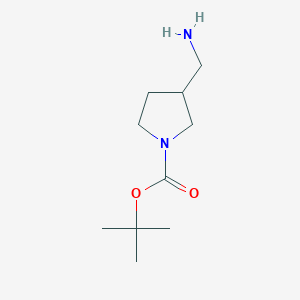

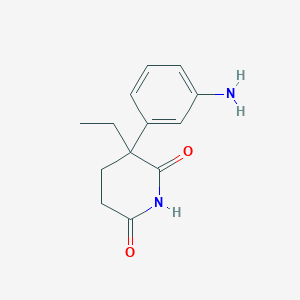

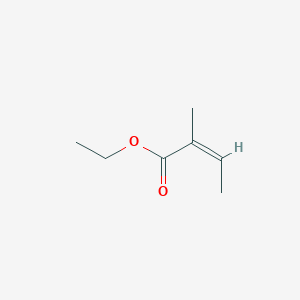

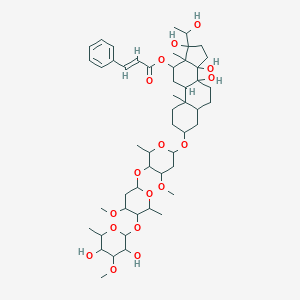

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153180.png)

![Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B153183.png)

![Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153184.png)

![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B153186.png)